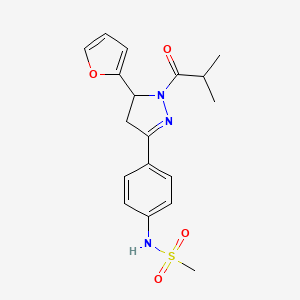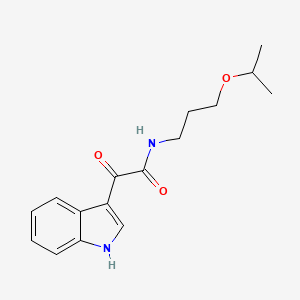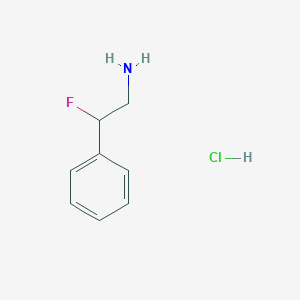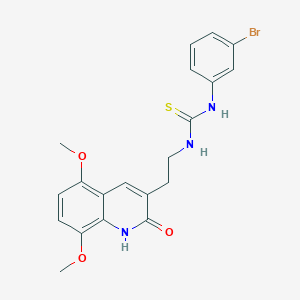![molecular formula C20H15BrN2O3 B2645588 2-[3-(4-bromophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol CAS No. 443909-46-4](/img/structure/B2645588.png)
2-[3-(4-bromophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a pyrazole ring attached to a phenol group and a furan-2-carbonyl group . It also contains a bromophenyl group, which is a common motif in many organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the use of a palladium catalyst and a base such as potassium phosphate . The reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base like trimethylamine (Et3N) has been reported to yield related compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrazole ring, phenol group, and furan-2-carbonyl group are likely to contribute to the overall structure .Chemical Reactions Analysis
This compound, like many organic compounds, is likely to undergo a variety of chemical reactions. For example, it may participate in electrophilic aromatic substitution reactions . Additionally, the presence of the bromophenyl group suggests that it could be involved in reactions such as oxidative cross-coupling .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Applications
Research on compounds similar to 2-[3-(4-bromophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol has shown promise in antimicrobial and antioxidant applications. For instance, a study on chitosan Schiff bases based on heterocyclic moieties, including furan-2-yl derivatives, revealed significant antimicrobial activity against various bacteria and fungi. These compounds also exhibited no cytotoxic activity, indicating potential for safe biological applications (Hamed et al., 2020). Additionally, another study reported the synthesis of novel chalcone derivatives, including furan-2-carbonyl derivatives, showcasing potent in vitro antioxidant activity (Prabakaran et al., 2021).
Potential in Synthesis and Characterization of Novel Compounds
Compounds with structural similarity to 2-[3-(4-bromophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol have been explored for synthesizing new chemical entities. For instance, a study involved the synthesis of pyrazoline derivatives with furan-2-yl moieties, leading to the discovery of compounds with significant anti-inflammatory and antibacterial properties (Ravula et al., 2016). This indicates the potential of such compounds in medicinal chemistry and drug discovery.
Applications in Material Science
The use of bromophenyl and furan compounds has also been explored in material science. A study analyzing brominated flame retardants and polyhalogenated compounds in indoor air and dust samples utilized bromophenyl derivatives, indicating their relevance in environmental chemistry and material analysis (Takigami et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
[5-(4-bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O3/c21-14-9-7-13(8-10-14)16-12-17(15-4-1-2-5-18(15)24)23(22-16)20(25)19-6-3-11-26-19/h1-11,17,24H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJPDTRBRSOALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CO3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(E)-2-(1,3-Benzoxazol-2-yl)ethenyl]phenyl]-2-fluoro-N-methylbenzenesulfonamide](/img/structure/B2645505.png)


![2-Chloro-N-[(6S,7S)-6-hydroxy-5,5-dimethyl-6,7-dihydrothieno[3,2-b]pyran-7-yl]acetamide](/img/structure/B2645509.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2645512.png)
![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2645513.png)



![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2645519.png)
![N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2645521.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,6-difluorobenzyl)propane-1-sulfonamide](/img/structure/B2645524.png)

